Turnbull's blue

Description

Historical Context of Turnbull's Blue Synthesis and Nomenclature

The historical understanding of this compound is intertwined with the discovery and characterization of Prussian blue.

Original Preparation Methods and Initial Distinctions

Prussian blue was first synthesized around 1704 by Johann Jacob Diesbach in Berlin, initially as a byproduct of an experiment involving animal oil and iron salts skbu.ac.inoup.comillinois.edu. Its discovery was kept secret for a period before its recipe was published in 1724 skbu.ac.inoup.com. This compound, on the other hand, was described as being prepared by reacting ferrous (Fe²⁺) salts with potassium ferricyanide (B76249) ([Fe(CN)₆]³⁻) skbu.ac.inwikipedia.orgvedantu.comemerald.comuva.nlbritannica.comdoubtnut.com. In contrast, Prussian blue was traditionally synthesized by reacting ferric (Fe³⁺) salts with potassium ferrocyanide ([Fe(CN)₆]⁴⁻) skbu.ac.inwikipedia.orgemerald.comuva.nlbritannica.com. Early observations suggested that these different synthetic routes yielded pigments with distinct colours and properties, leading to their separate nomenclature skbu.ac.inwikipedia.orguva.nl. This compound was often described as having a slightly different hue compared to Prussian blue, attributed to the different starting materials wikipedia.org.

Evolution of Chemical Terminology and Perceptions

Initially, chemists like Turnbull believed they were synthesizing iron(II) hexacyanoferrate(III), distinct from Prussian blue, which was thought to be iron(III) hexacyanoferrate(II) skbu.ac.invedantu.comuva.nlmdpi.com. This distinction persisted for a significant period, influencing chemical literature and classification skbu.ac.inuva.nl. However, as analytical techniques advanced, the perceived differences began to be re-evaluated. The term "soluble" and "insoluble" Prussian blue also emerged, referring to the presence or absence of alkali metal cations, rather than true solubility emerald.comdiva-portal.orgresearchgate.net. Historically, the term "soluble" was used to describe the propensity of certain Prussian blue samples to form colloidal solutions skbu.ac.inemerald.com.

Scientific Elucidation of this compound and Prussian Blue Identity

The definitive understanding of this compound as chemically identical to Prussian blue emerged through rigorous scientific investigation, primarily employing advanced spectroscopic and diffraction techniques.

Pioneering Spectroscopic and Diffraction Studies

Several key analytical methods have been instrumental in establishing the identity of this compound and Prussian blue:

X-ray Diffraction (XRD): Early X-ray diffraction studies, including those by Keggin and Miles in 1936, indicated that the structures of Prussian blue and this compound were identical within experimental accuracy acs.orgosti.gov. Further studies confirmed that the fundamental crystal structures of both pigments are the same, often described as a cubic lattice with vacancies skbu.ac.inwikipedia.orgdiva-portal.orgacs.org. The presence of adsorbed water, rather than chemically bound water of hydration, was also noted, with dehydrated samples yielding identical diffraction patterns to their hydrated counterparts acs.org.

Intervalence Charge Transfer (IVCT) as the Unifying Electronic Phenomenon

The intense blue color of both Prussian blue and this compound is attributed to a phenomenon known as Intervalence Charge Transfer (IVCT) skbu.ac.inwikipedia.orgvedantu.combritannica.comdoubtnut.comchemeurope.comarxiv.org. This electronic transition occurs when an electron moves from an Fe²⁺ ion to an adjacent Fe³⁺ ion through a bridging cyanide ligand skbu.ac.inwikipedia.orgchemeurope.comarxiv.org. This charge transfer absorbs light in the red region of the visible spectrum (around 680-730 nm), resulting in the observed blue color wikipedia.orgchemeurope.comarxiv.org. The IVCT mechanism is fundamentally the same regardless of the initial synthetic route, further solidifying the chemical identity of both pigments skbu.ac.invedantu.comdoubtnut.com.

Crystallographic Evidence for Structural Equivalence

Crystallographic studies, particularly X-ray diffraction, have provided compelling evidence for the structural equivalence of this compound and Prussian blue wikipedia.orguva.nlacs.orgosti.govrsc.orgaip.orgresearchgate.netchemeurope.com. These studies have revealed that both compounds adopt a cubic crystal structure, often described as a framework of Fe(CN)₆ octahedra linked by iron ions skbu.ac.inwikipedia.orgmdpi.comdiva-portal.orgresearchgate.netacs.org. The idealized structure of insoluble Prussian blue is represented as Fe₄[Fe(CN)₆]₃·xH₂O, where vacancies in the cyanide coordination sphere are common skbu.ac.inwikipedia.orgmdpi.comdiva-portal.org. The presence of these structural similarities, including the arrangement of iron ions and cyanide ligands, confirms that the fundamental building blocks and their connectivity are the same for both historical preparations skbu.ac.inwikipedia.orgdiva-portal.orgacs.org. The subtle differences in color historically observed were attributed to variations in particle size, surface morphology, and the degree of hydration or interstitial species, all of which are influenced by the specific precipitation conditions rather than a difference in the core chemical structure skbu.ac.inwikipedia.orgchemeurope.com.

Properties

CAS No. |

15418-51-6 |

|---|---|

Molecular Formula |

C6Fe2KN6 |

Molecular Weight |

306.89 g/mol |

IUPAC Name |

potassium;iron(2+);iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |

InChI Key |

LDQICAMJIICDLF-UHFFFAOYSA-N |

SMILES |

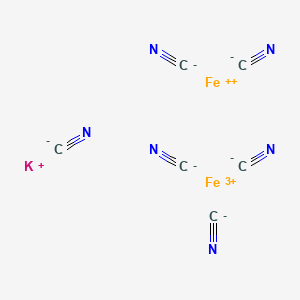

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |

Other CAS No. |

25869-98-1 |

Synonyms |

K-Fe(III)-FOC potassium iron(III) ferrocyanide potassium iron(III) hexacyanoferrate (II) Turnbull's blue |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms

Traditional Precipitation Routes

Traditional methods involve the precipitation of the pigment from aqueous solutions of its precursors. These are generally classified as direct or indirect pathways.

This direct method is the most conventional route for producing what is known as Prussian blue. skbu.ac.inmdpi.com It involves the reaction between an iron(III) salt, typically iron(III) chloride (FeCl₃), and a ferrocyanide salt, such as potassium ferrocyanide (K₄[Fe(CN)₆]). uva.nlmdpi.comtruman.edu The immediate formation of a deep blue precipitate occurs upon mixing the aqueous solutions of the reactants. youtube.com The resulting product is an insoluble form of iron(III) hexacyanoferrate(II). skbu.ac.inmdpi.com

The stoichiometry of the reaction can be represented as: 4Fe³⁺ + 3[Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃ wikipedia.org

This method is known for its simplicity and the rapid production of the blue pigment. youtube.com The reaction is highly sensitive and can proceed even at very low reactant concentrations. youtube.com

Historically, the synthesis route that gave rise to the name "Turnbull's blue" involved the reaction of an iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄), with a ferricyanide (B76249) salt, like potassium ferricyanide (K₃[Fe(CN)₆]). uva.nlskbu.ac.inmdpi.com For a long time, it was believed that this reaction produced a different compound, namely iron(II) hexacyanoferrate(III). uva.nlskbu.ac.in

However, advanced characterization techniques developed in the mid-20th century, such as Mössbauer spectroscopy and X-ray diffraction, demonstrated that this is incorrect. uva.nlskbu.ac.in A rapid electron transfer occurs between the ferrous (Fe²⁺) ions and the ferricyanide ([Fe(CN)₆]³⁻) complex. The Fe²⁺ is oxidized to Fe³⁺, and the iron in the hexacyanoferrate(III) is reduced from Fe³⁺ to Fe²⁺. skbu.ac.in This results in the formation of the same iron(III) hexacyanoferrate(II) complex as in the Prussian blue synthesis. uva.nlwikipedia.orgskbu.ac.in

Therefore, the product of the this compound route is chemically identical to Prussian blue, and any observed differences in color are attributed to factors like particle size, degree of hydration, and the presence of impurities. uva.nlwikipedia.org

The indirect method is a two-step process often considered to yield a purer pigment and is the basis for modern industrial production. uva.nl This pathway begins with the reaction of an iron(II) salt with a ferrocyanide salt, which precipitates a white or bluish-white compound known as Berlin White (or Everitt's salt), K₂Fe[Fe(CN)₆] or Fe₂[Fe(CN)₆]. uva.nlmdpi.comgoogle.com

In the second step, this Berlin White intermediate is oxidized to the final blue pigment. uva.nlmdpi.com The oxidation can be carried out using various oxidizing agents, such as hydrogen peroxide, chlorates, or even atmospheric oxygen during drying. uva.nlgoogle.comkhannahshoneyhues.com This controlled oxidation allows for better regulation of the final product's properties compared to direct precipitation methods. uva.nl

| Indirect Synthesis Steps | Reactants | Product | Notes |

| Step 1: Precipitation | Iron(II) salt (e.g., FeCl₂) + Ferrocyanide salt (e.g., K₄[Fe(CN)₆]) | Berlin White (Fe₂[Fe(CN)₆]) | A white, iron(II)-containing precipitate is formed. uva.nlskbu.ac.in |

| Step 2: Oxidation | Berlin White + Oxidizing Agent (e.g., H₂O₂) | Iron(III) hexacyanoferrate(II) | The white precipitate is oxidized to the final blue pigment. uva.nlkhannahshoneyhues.com |

Advanced Synthetic Approaches and Control over Morphology

Modern research focuses on synthesizing this compound/Prussian blue with controlled size, shape, and crystallinity, particularly at the nanoscale. These advanced methods are crucial for tailoring the material's properties for specific applications beyond pigmentation.

The synthesis of Prussian blue nanoparticles (PBNPs) often involves modifying traditional precipitation routes by adding stabilizing agents or controlling reaction conditions. dovepress.com A common strategy is to use a capping agent or polymer, such as polyvinylpyrrolidone (B124986) (PVP) or chitosan, during the reaction of an iron salt with a hexacyanoferrate salt. dovepress.com These agents prevent the aggregation of newly formed particles, leading to stable, monodisperse nanoparticles with controlled sizes. dovepress.com

Another approach is the "in situ modification" strategy, where the synthesis parameters like pH (concentration of H⁺), the mass of the stabilizing agent, and the concentration of iron sources are carefully controlled to produce PBNPs with high stability in physiological environments. dovepress.com Microemulsion techniques, where the synthesis is confined to nanoscale water droplets within an oil phase, have also been used to prepare uniformly sized hydrophobic PBNPs. nih.gov

| Nanoparticle Synthesis Parameter | Effect on Product | Reference |

| Stabilizing Agent (e.g., PVP) | Prevents particle aggregation, controls size. | dovepress.com |

| pH (H⁺ concentration) | Vital in controlling the preparation of PBNPs. | dovepress.com |

| Microemulsion Medium | Confines reaction to nanodroplets, yielding uniform size. | nih.gov |

Hydrothermal and solvothermal methods utilize high temperatures and pressures in aqueous or non-aqueous solvents, respectively, to produce highly crystalline materials with well-defined morphologies.

Hydrothermal synthesis typically involves heating a precursor solution, such as potassium ferricyanide in an acidic medium, in a sealed autoclave. semanticscholar.orgworldscientific.com This method can produce uniform nanocrystals without the need for multiple precursors, as the ferricyanide complex can dissociate and be partially reduced at high temperatures to provide both the Fe²⁺ and Fe³⁺ ions needed for crystal growth. semanticscholar.org This technique allows for direct growth of crystalline films on substrates or the formation of hierarchical structures like mesocrystals, where nanoparticles aggregate in an oriented fashion. worldscientific.comrsc.org

Solvothermal synthesis replaces water with an organic solvent, such as ethanol (B145695) or ethylene (B1197577) glycol. acs.orgrsc.org This approach can be beneficial for controlling the water content in the final product, which influences its electrochemical properties. rsc.org For example, a microwave-assisted solvothermal (MW-ST) method using anhydrous ethanol as the solvent has been developed to produce high-quality, water-deficient Prussian blue analogues. rsc.orgrsc.org Ethylene glycol can act as both a solvent and a mild reducing agent, slowing down crystal growth and preventing unwanted oxidation of Fe(II), leading to a more stable lattice structure. acs.orgacs.org

| Advanced Synthesis Method | Typical Conditions | Key Advantage | Reference |

| Hydrothermal | Aqueous solution (e.g., K₃Fe(CN)₆ in HCl) heated in an autoclave (e.g., 80°C for 12h). | Produces highly crystalline products, can form films or mesocrystals. | semanticscholar.orgrsc.org |

| Solvothermal | Precursors in an organic solvent (e.g., ethanol) heated in an autoclave (e.g., 100-150°C). | Controls water content, can yield stable lattice structures. | acs.orgrsc.org |

Influence of Reaction Parameters on Particle Size and Purity

The synthesis of this compound, identical to Prussian blue, is highly sensitive to reaction conditions, which dictate the final particle size, morphology, and purity of the product. Key parameters that can be manipulated include the ratio of reactants, pH, temperature, and the presence of chelating agents or specific solvents. researchgate.net

Researchers have found that by altering the proportions of the reactants, the mean particle size can be controlled over a wide range, from approximately 100 nanometers to 1.6 micrometers. researchgate.net The nucleation process is directly affected by the chemical composition, specifically the ratio of Fe(II) to Fe(III) at the cyanide bridges. researchgate.net An increase in the Fe(II) content tends to decrease the nucleus generation rate, leading to larger particles. researchgate.net

The use of a polyol process, for instance, involving a polyethylene (B3416737) glycol (PEG) aqueous solution at elevated temperatures (e.g., 50 °C), can yield cubic nanoparticles with a narrow size distribution, such as a mean size of 70 nm. rsc.org The pH of the reaction medium is another critical factor, influencing the size of the resulting nanoparticles. researchgate.net Similarly, temperature modulation and the addition of organic solvents are established methods for manipulating the particle dimensions. researchgate.net

The table below summarizes the effect of various parameters on the characteristics of the resulting particles.

| Parameter | Effect on Particle Size/Purity | Research Finding |

| Reactant Ratio | Increasing the proportion of [Fe(CN)₆]⁴⁻ can increase the mean particle size from nanometers to micrometers. researchgate.net | A wider size range is achievable by varying the ratio of Fe(II) and Fe(III) precursors, which alters the nucleation rate. researchgate.net |

| pH | Influences the final size of the nanoparticles. researchgate.net | The pH of the synthesis solution is a key factor in controlling the dimensions of the nanozymes. researchgate.net |

| Temperature | Can be adjusted to manipulate nanoparticle size. researchgate.net | Temperature control is a recognized method for tuning the size of Prussian blue nanoparticles. researchgate.net |

| Solvent/Additive | Using a 50% polyethylene glycol (PEG) solution can produce uniform nanoparticles with a mean size of ~70 nm. rsc.org | The polyol process with PEG promotes the formation of nanoparticles with a narrow size distribution. rsc.org |

| Chelating Agent | The presence of a chelating agent can be used to control nanoparticle size. researchgate.net | Chelating agents are employed to manipulate the size of nanoparticles prepared by traditional methods. researchgate.net |

Mechanistic Investigations of Formation Kinetics

The formation of this compound is a rapid process involving multiple steps, including redox reactions and ligand exchange phenomena. Mechanistic studies have provided insight into the reaction pathways and the kinetics governing the transformation.

Reaction Pathways and Intermediate Species

The classic synthesis of this compound involves the reaction of ferrous ions (Fe²⁺) with ferricyanide ([Fe(CN)₆]³⁻). plutusias.com However, the final product is ferric ferrocyanide. This implies a rapid electron transfer occurs upon mixing.

A common reaction pathway involves the initial formation of a soluble form of the complex, such as KFe[Fe(CN)₆], which then aggregates to form nanoparticles. rsc.org In some syntheses, particularly those starting from Fe²⁺ and [Fe(CN)₆]³⁻, a partially oxidized intermediate species known as "Prussian green" can be formed. researchgate.netrsc.org This intermediate contains a mix of high-spin Fe²⁺ and Fe³⁺ species linked through cyanide bridges to low-spin Fe(II) and Fe(III) ions, representing a state between the initial reactants and the final, stable blue product. researchgate.net The reaction starting from ferric salts and ferrocyanide is believed to proceed via the formation of the soluble complex KFe[Fe(CN)₆]·xH₂O, which subsequently crystallizes into its insoluble form. ajol.inforesearchgate.net

Kinetic Studies and Rate Law Determination

Kinetic investigations into the formation of Prussian blue (and thus this compound) from ferric ions and ferrocyanide in acidic conditions have been performed using techniques like the stopped-flow method. ajol.inforesearchgate.net These studies monitor the change in absorbance over time to determine the reaction rate. ajol.info

Rate = k[Fe³⁺][[Fe(CN)₆]⁴⁻][H⁺]

The kinetic curves obtained from these experiments fit well with a pseudo-first-order rate expression under conditions where ferric ion and acid are in excess. ajol.info The rate constant (k) has been determined to be approximately (9.1 ± 0.5) x 10³ M⁻²s⁻¹ at an ionic strength of 0.1 M and a temperature of 25 °C. ajol.info

Redox Processes and Ligand Exchange Phenomena During Formation

The formation of this compound is fundamentally a redox process coupled with ligand exchange. When Fe²⁺ and [Fe(CN)₆]³⁻ are the reactants, an immediate and energetically favorable charge transfer occurs. osti.gov An electron moves from the ferrous ion (Fe²⁺) to the ferricyanide complex ([Fe(CN)₆]³⁻), resulting in the formation of the more thermodynamically stable ferric ferrocyanide, Fe³⁺[Fe(CN)₆]⁴⁻. osti.gov This intervalence charge transfer is responsible for the compound's intense blue color. wikipedia.org

This process is a classic example of an inner-sphere electron transfer reaction. egyankosh.ac.in The cyanide ligand acts as a bridge between the two iron centers (the Fe²⁺ ion and the iron center within the ferricyanide complex). This bridging facilitates the rapid transfer of an electron from the external iron to the complexed iron. egyankosh.ac.in Simultaneously, a ligand exchange or substitution reaction takes place. solubilityofthings.com Water molecules coordinated to the aqueous Fe²⁺ ion are displaced by the nitrogen ends of the cyanide ligands from the hexacyanoferrate complex, forming the stable, repeating Fe-C≡N-Fe framework of the final crystal lattice. osti.govsolubilityofthings.com The reaction is also subject to a negative kinetic salt effect, which indicates that the rate-limiting step involves a reaction between oppositely charged ions. ajol.info

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for probing the molecular structure of Turnbull's Blue, particularly the bonding within the Fe-C≡N-Fe framework.

Infrared (IR) spectroscopy of this compound is dominated by an intense absorption band in the range of 2070-2090 cm⁻¹. This band is assigned to the stretching vibration (ν(CN)) of the cyanide ligand. The position of this peak is highly sensitive to the oxidation states of the iron atoms to which the cyanide is coordinated. In the established structure of this compound (ferric ferrocyanide), the cyanide ligands bridge low-spin Fe(II) centers and high-spin Fe(III) centers (Fe³⁺-N≡C-Fe²⁺). The primary ν(CN) band is observed around 2085 cm⁻¹. uzh.ch

Oxidation of the Fe(II) centers to Fe(III) (forming Prussian Yellow) results in a shift of the cyanide stretching frequency to a higher wavenumber, typically around 2170 cm⁻¹, reflecting the increased positive charge on the iron atom. Conversely, reduction of the Fe(III) centers to Fe(II) (forming Everitt's Salt) can lead to a slight shift to a lower frequency and a decrease in band intensity. The singular, sharp nature of the ~2085 cm⁻¹ peak in this compound is indicative of the ordered Fe³⁺-N≡C-Fe²⁺ linkage throughout the crystal lattice.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C≡N) | ~2085 | Fe³⁺-N≡C-Fe²⁺ Stretching |

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa. In the face-centered cubic structure of this compound, the cyanide stretching modes give rise to distinct Raman bands. The Raman spectrum typically displays two prominent peaks in the cyanide stretching region: one around 2090 cm⁻¹ and another at a higher frequency, approximately 2153-2159 cm⁻¹. researchgate.net These bands are assigned to the Eg and A1g vibrational modes, respectively, which are Raman active for the cyanide ligands in the Oh point group symmetry of the [Fe(CN)₆] unit. nih.gov The presence and positions of these bands confirm the bridged cyanide structure and are sensitive to the electronic environment of the iron centers. researchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Symmetry Assignment |

|---|---|---|

| ν(C≡N) | ~2090 | Eg |

| ν(C≡N) | ~2155 | A1g |

Electronic Spectroscopy

The intense and characteristic color of this compound is a direct consequence of its electronic structure, which can be elucidated using electronic spectroscopy techniques.

The deep blue color of this compound originates from a strong, broad absorption band in the visible region of the electromagnetic spectrum. This absorption is due to an intervalence charge transfer (IVCT) transition. Specifically, a photon promotes the transfer of an electron from a low-spin Fe(II) center to an adjacent high-spin Fe(III) center through the bridging cyanide ligand:

Fe²⁺(LS) + Fe³⁺(HS) + hν → Fe³⁺(LS) + Fe²⁺(HS)

This metal-to-metal charge transfer (MMCT) is exceptionally efficient, leading to a very high molar extinction coefficient (ε), which is characteristic of intensely colored compounds. The absorption maximum (λmax) for this IVCT band is typically observed in the range of 680-720 nm. researchgate.netresearchgate.net The broadness of the band is characteristic of a Class II mixed-valence compound under the Robin-Day classification, indicating significant electronic interaction between the iron centers but with localized oxidation states.

| Transition Type | Typical λmax (nm) | Description |

|---|---|---|

| Intervalence Charge Transfer (IVCT) | ~690-720 | Electron transfer from Fe²⁺ to Fe³⁺ |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. For this compound, XPS is instrumental in confirming the presence of both Fe(II) and Fe(III) ions. The core-level binding energies of the Fe 2p electrons are different for the two oxidation states.

The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. High-resolution analysis of the Fe 2p₃/₂ peak reveals two distinct components corresponding to the different iron environments. The peak for the low-spin Fe(II) center typically appears at a lower binding energy, around 708.4 eV, while the peak for the high-spin Fe(III) center is found at a higher binding energy, in the range of 709.8 eV to 712.0 eV. The relative areas of these peaks can provide information about the stoichiometry of the Fe(II) and Fe(III) sites.

| Iron Species | Core Level | Typical Binding Energy (eV) |

|---|---|---|

| Low-Spin Fe(II) | Fe 2p₃/₂ | ~708.4 |

| High-Spin Fe(III) | Fe 2p₃/₂ | ~710-712 |

Nuclear Spectroscopy

Nuclear spectroscopy, particularly Mössbauer spectroscopy, has been the definitive technique in resolving the historical debate about the identity of this compound and Prussian Blue.

⁵⁷Fe Mössbauer spectroscopy is exquisitely sensitive to the local chemical environment of iron nuclei, including oxidation state, spin state, and site symmetry. The Mössbauer spectrum of this compound at room temperature clearly shows two distinct iron environments, confirming its mixed-valence nature. researchgate.net

The spectrum is typically fitted with two components:

A Singlet or Narrow Doublet: This component has an isomer shift (δ) of approximately -0.1 to 0.2 mm/s (relative to α-iron) and a very small or zero quadrupole splitting (ΔEQ). This is characteristic of a low-spin Fe(II) ion in a highly symmetric, octahedral environment, corresponding to the Fe(II) centers coordinated by the carbon end of six cyanide ligands.

A Doublet: This component exhibits a larger isomer shift (δ) of approximately 0.4 to 0.6 mm/s and a distinct quadrupole splitting (ΔEQ) of about 0.5-0.6 mm/s. These parameters are characteristic of a high-spin Fe(III) ion in an octahedral environment, corresponding to the Fe(III) centers coordinated by the nitrogen end of the cyanide ligands. researchgate.net

The identical Mössbauer spectra obtained for samples prepared via the Prussian Blue and this compound routes provided the conclusive evidence that they are the same compound: ferric ferrocyanide. researchgate.net

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

|---|---|---|

| Low-Spin Fe(II) | -0.1 to +0.2 | ~0.0 |

| High-Spin Fe(III) | +0.4 to +0.6 | ~0.5-0.6 |

Diffraction Studies

X-ray diffraction (XRD) has been fundamental in determining the crystal structure of this compound and establishing its identity with Prussian blue. skbu.ac.in The compound crystallizes in a face-centered cubic (FCC) lattice. umich.edu The structure consists of a three-dimensional framework of alternating Fe(II) and Fe(III) centers linked by cyanide ligands (Fe(II)-C≡N-Fe(III)). umich.edu

The Fe(II) ions are octahedrally coordinated to six carbon atoms from the cyanide ligands, while the Fe(III) ions are octahedrally coordinated to six nitrogen atoms. umich.edu This arrangement creates a porous structure with interstitial sites that can accommodate water molecules and, in some cases, counter-ions. umich.eduelectrochem.org The presence and arrangement of these guest molecules can slightly affect the lattice parameters.

The lattice parameter, a, of the cubic unit cell is typically around 10.2 Å. umich.edu This value can be precisely determined from the positions of the diffraction peaks in an XRD pattern using Bragg's Law. robwel.chdoitpoms.ac.uk The intensities of the diffraction peaks are related to the positions of the atoms within the unit cell, and their analysis allows for a detailed refinement of the crystal structure. doitpoms.ac.ukulisboa.pt

Table 2: Typical XRD Data for this compound (Prussian Blue)

| Miller Indices (hkl) | 2θ (degrees) for Cu Kα (λ=1.54 Å) | d-spacing (Å) |

|---|---|---|

| (200) | ~ 17.4 | ~ 5.1 |

| (220) | ~ 24.7 | ~ 3.6 |

| (400) | ~ 35.1 | ~ 2.5 |

| (420) | ~ 39.4 | ~ 2.3 |

Note: The 2θ values are approximate and can vary with the exact lattice parameter.

Neutron diffraction provides complementary information to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly useful for locating light atoms, such as hydrogen in the water molecules within the this compound structure.

More importantly, neutrons possess a magnetic moment, allowing them to be scattered by unpaired electrons. nist.gov This property makes neutron diffraction an invaluable tool for studying the magnetic structure of materials. ornl.govaps.orgnsf.govaps.org In the case of this compound, neutron diffraction studies below the Curie temperature have confirmed the ferromagnetic ordering of the high-spin Fe³⁺ centers. umich.edu The magnetic scattering data allows for the determination of the magnitude and orientation of the magnetic moments on the iron atoms, providing a detailed picture of the magnetic ordering in the crystal. nist.gov

Microscopic and Imaging Techniques

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology and nanostructure of this compound particles. fiveable.mefiveable.meicmab.esresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the imaging of individual nanoparticles and even the crystal lattice planes. fiveable.menih.gov TEM analysis of this compound typically shows that the material is composed of nanocrystals, often with a cubic or spherical shape. High-resolution TEM (HRTEM) can be used to confirm the crystalline nature of the nanoparticles and to identify any crystal defects. fiveable.me

These microscopic techniques are crucial for understanding how the synthesis parameters influence the physical properties of the resulting this compound material, as particle size and morphology can have a significant impact on its applications.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. pressbooks.pubazooptics.com Unlike optical or electron microscopy, AFM does not rely on light or electrons but rather on the physical interaction (atomic forces) between a sharp tip, mounted on a flexible cantilever, and the sample surface. nanoscientific.org By scanning the tip across the material, AFM can generate detailed maps of surface features and measure properties such as roughness, texture, and particle dimensions with nanometer-scale precision. pressbooks.pubsfr.ca The technique is advantageous for studying materials like this compound because it can be operated in various environments and on both conductive and non-conductive samples without extensive sample preparation. pressbooks.pubazooptics.com

The application of AFM to this compound, which is chemically identical to Prussian blue, has been particularly insightful in the characterization of its nanoparticle form (Prussian blue nanoparticles, or PBNPs). nih.govresearchgate.net Research has utilized AFM to correlate the synthesis method of PBNPs with their resulting size, geometry, and surface morphology, which in turn influences their electrochemical and catalytic activities. nih.gov

Detailed research findings have demonstrated significant morphological differences between PBNPs synthesized by different procedures. In one study, two distinct types of PBNPs were analyzed using non-contact air-mode AFM. nih.gov Type I PBNPs appeared as particles with a wide size distribution, with heights predominantly ranging from 20 to 120 nm. In contrast, Type II PBNPs were generally larger, with heights between 50 and 500 nm, and exhibited a more controlled, cubical structure. nih.gov

A key finding from the AFM analysis was the difference in surface roughness of the substrate background for the two sample types. The background for Type I PBNPs was significantly smoother, with an average peak-to-valley roughness of 3.7 nm. nih.gov The Type II sample, however, showed a much rougher background with a peak-to-valley average of 11.9 nm, which was attributed to residues from the synthesis process. nih.gov These morphological details are crucial as they impact the material's performance in applications such as electrochemical sensing. nih.gov

Table 1: Morphological Characteristics of Prussian Blue Nanoparticles (PBNPs) Determined by AFM nih.gov

| Characteristic | Type I PBNPs | Type II PBNPs |

|---|---|---|

| Particle Height Range | 20 - 120 nm | 50 - 500 nm |

| Particle Geometry | Less regular structure | More shape-controlled (cubical) |

| Background Roughness (Peak-to-Valley Average) | 3.7 nm | 11.9 nm |

Further advanced studies have employed conductive-AFM (C-AFM) to investigate the electronic transport properties of individual Prussian blue analog nanocrystals. rsc.org This specialized AFM technique measures local conductivity in addition to topography. A study on CsCoFe nanocrystals deposited on a graphite surface revealed that the current flowing through individual nanocrystals increases with their size. rsc.org The analysis also determined the electron injection barrier heights at the interface between the nanocrystal and the conductive surfaces (the substrate and the AFM tip). rsc.org

Table 2: Electronic Properties of CsCoFe Nanocrystals Measured by Conductive-AFM rsc.org

| Property | Value |

|---|---|

| Average Size (Analyzed) | 15.8 ± 4.9 nm |

| Electron Injection Barrier (at HOPG contact) | 0.41 ± 0.02 eV |

| Electron Injection Barrier (at PtIr C-AFM tip contact) | 0.27 ± 0.03 eV |

| Intrinsic Electron Conductivity | ~5 x 10⁻⁴ to 2 x 10⁻² S cm⁻¹ |

These detailed characterizations via AFM are vital for establishing structure-property relationships, enabling the tailored synthesis of this compound nanoparticles for specific high-performance applications.

Theoretical and Computational Studies of Turnbull S Blue

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are foundational models for describing the electronic structure and bonding in coordination compounds like Turnbull's Blue. LFT, an extension of crystal field theory, considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands, providing a framework to understand the splitting of the d-orbitals and its consequences on the compound's color and magnetic properties. acs.org

In this compound, which is structurally identical to Prussian Blue (Fe₄[Fe(CN)₆]₃), the iron ions exist in two different coordination environments. The Fe(II) ions are in a strong ligand field, coordinated via the carbon end of the cyanide ligands, leading to a low-spin d⁶ configuration. Conversely, the Fe(III) ions are in a weaker ligand field, coordinated through the nitrogen end of the cyanide ligands, resulting in a high-spin d⁵ configuration. illinois.edu The significant energy splitting of the d-orbitals for the low-spin Fe(II) centers, with its t₂g orbitals fully occupied, contrasts with the half-filled d-orbitals of the high-spin Fe(III) centers. illinois.edu

Molecular Orbital Theory offers a more detailed picture by considering the formation of molecular orbitals from the linear combination of atomic orbitals of the metal and ligand fragments. libretexts.orgyoutube.com In the context of this compound, MO theory is crucial for explaining the superexchange mechanism, where the cyanide bridging ligands mediate magnetic interactions between the iron centers. illinois.edu The overlap between the metal d-orbitals and the π* orbitals of the cyanide ligands creates a pathway for electron delocalization and magnetic coupling. illinois.edu This through-bond interaction is considered essential for the ferromagnetic or ferrimagnetic ordering observed in Prussian Blue and its analogues. tandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of complex materials like this compound. researchgate.net DFT calculations allow for a detailed examination of the electronic structure, the nature of chemical bonding, and the origin of its intense color.

DFT calculations have been successfully employed to predict and validate the electronic structure of Prussian Blue analogues. researchgate.netaip.org These calculations can determine the ground state electronic configuration, spin states of the metal centers, and the distribution of electron density throughout the framework. By applying hybrid functionals or the GGA+U method, a more accurate description of the localized d-electrons on the iron centers can be achieved, which is crucial for understanding the mixed-valence nature of the compound. researchgate.net The calculated electronic structure can be validated by comparing theoretical predictions with experimental data from techniques such as Mössbauer spectroscopy and X-ray absorption spectroscopy.

The characteristic deep blue color of this compound arises from an intervalence charge transfer (IVCT) transition, where an electron is optically transferred from a low-spin Fe(II) center to a high-spin Fe(III) center. wikipedia.org Time-dependent DFT (TD-DFT) is a widely used method to model such electronic transitions. ed.ac.uk

Theoretical studies on binuclear models of Prussian Blue analogues have successfully simulated the metal-to-metal charge transfer (MMCT) transitions. For instance, TD-DFT calculations on a V(II)-Cr(III) Prussian Blue analogue predicted an MMCT transition at 743 nm, which is in good agreement with experimental observations. These calculations provide insights into the energies, intensities, and nature of the orbitals involved in the IVCT process. The degree of valence delocalization, a key parameter in mixed-valence compounds, can also be estimated from a combination of experimental data and theoretical models. rsc.org

Below is a table summarizing representative TD-DFT calculated MMCT energies for some Prussian Blue analogues:

| Donor-Acceptor Pair | Calculated MMCT (nm) |

| V(II)-Cr(III) | 743 |

| V(III)-Cr(III) | 780 |

| Cr(II)-Cr(III) | 284 |

Note: The data is based on calculations on binuclear units and serves as a model for the solid-state material.

DFT and TD-DFT calculations are also valuable for simulating and interpreting various spectroscopic properties of this compound beyond the IVCT band. arxiv.org This includes predicting the energies and intensities of other electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions. By comparing the simulated spectra with experimental UV-Vis absorption and magnetic circular dichroism spectra, a more complete assignment of the observed spectral features can be made. arxiv.org Furthermore, DFT can be used to calculate vibrational frequencies, aiding in the interpretation of infrared and Raman spectra.

Computational Modeling of Magnetic Interactions and Ordering

The magnetic properties of this compound and its analogues are a subject of intense research, and computational modeling plays a crucial role in understanding the underlying magnetic interactions. tandfonline.commdpi.com These materials exhibit a range of magnetic behaviors, including ferromagnetism and ferrimagnetism, arising from the coupling between the spins of the Fe(III) ions. illinois.edu

Ab initio unrestricted Hartree-Fock (UHF) and DFT calculations have been performed on model systems to elucidate the nature and magnitude of the exchange interactions. tandfonline.com These studies have shown that the direct exchange interaction between the iron centers is negligible due to the large separation distance. tandfonline.com Instead, the magnetic coupling is dominated by a superexchange mechanism mediated by the bridging cyanide ligands. tandfonline.commdpi.com

The sign of the exchange interaction (ferromagnetic or antiferromagnetic) can be predicted based on the symmetry of the interacting magnetic orbitals. tandfonline.com In Prussian Blue analogues, the interaction between orthogonal magnetic orbitals (e.g., t₂g and eg) generally leads to ferromagnetic coupling, while the interaction between orbitals of the same symmetry results in antiferromagnetic coupling. mdpi.com Computational models can quantify the exchange coupling constants (J), which determine the strength of the magnetic interactions and, consequently, the magnetic ordering temperature (Curie temperature, Tc). illinois.edu

Simulation of Reaction Mechanisms and Energetics

Understanding the formation of this compound from its constituent ions is a complex problem that can be addressed through computational simulations of reaction mechanisms and energetics. While experimental studies have provided insights into the kinetics of Prussian Blue formation, scispace.com computational methods can offer a molecular-level picture of the reaction pathways.

Quantum chemical calculations, such as DFT, can be used to model the elementary steps involved in the formation of the cyanide-bridged framework. This includes the coordination of cyanide ligands to the iron ions and the subsequent assembly of the three-dimensional lattice. By calculating the energies of reactants, products, and transition states, the reaction energetics can be determined.

Magnetic Phenomena and Properties of Turnbull S Blue

Fundamental Origins of Magnetism in Cyano-bridged Systems

The magnetic properties of cyano-bridged systems like Turnbull's blue are a direct consequence of the interactions between the d-orbitals of the transition metal ions, mediated by the cyanide ligands (-C≡N-). acs.org The cyanide bridge provides an effective pathway for magnetic superexchange, a mechanism that allows the magnetic moments of non-adjacent metal ions to couple with each other. skbu.ac.in The effectiveness and nature of this coupling—whether it is ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel)—depend on the specific metals involved, their oxidation states, and the geometry of the M-CN-M' linkage. nih.gov

In these structures, the metal centers are covalently linked into a 3D network, and the cyanide ligands play a crucial role in transmitting electronic and magnetic information between them. skbu.ac.inresearchgate.net The ability to substitute various metal ions with different spin states into the Prussian blue framework allows for extensive control over the local magnetic exchange interactions and, consequently, the bulk magnetic properties of the material. skbu.ac.in

Spin States and Oxidation States of Iron Centers

Historically, this compound was thought to be ferrous ferricyanide (B76249) (Fe₃[Fe(CN)₆]₂), distinct from Prussian blue, which was considered ferric ferrocyanide (Fe₄[Fe(CN)₆]₃). stackexchange.com However, modern spectroscopic techniques, such as Mössbauer spectroscopy, have confirmed that they are the same compound. skbu.ac.in The intense blue color in both arises from a rapid intervalence charge transfer between the two iron centers. skbu.ac.invedantu.com

The crystal structure of this compound (Prussian blue) consists of a face-centered cubic lattice. It contains two distinct iron sites with different coordination environments, oxidation states, and spin states: skbu.ac.in

Iron(III) ions (Fe³⁺): These are coordinated to the nitrogen end of the cyanide ligands. They are in a high-spin (HS) configuration with five unpaired d-electrons (d⁵), making them paramagnetic.

Iron(II) ions (Fe²⁺): These are coordinated to the carbon end of the cyanide ligands. The strong ligand field created by the carbon atoms forces the iron(II) into a low-spin (LS) configuration with no unpaired d-electrons (d⁶). Consequently, these Fe²⁺ centers are diamagnetic. skbu.ac.inillinois.edu

| Iron Center | Oxidation State | Coordination | Ligand Field | d-Electron Configuration | Spin State | Magnetic Character |

| Fe(A) | +3 | Fe-N | Weak | t₂g³ eg² | High-Spin (S=5/2) | Paramagnetic |

| Fe(B) | +2 | Fe-C | Strong | t₂g⁶ eg⁰ | Low-Spin (S=0) | Diamagnetic |

Low-Temperature Magnetic Ordering and Ferromagnetism

As a result of the weak ferromagnetic exchange coupling between the high-spin Fe³⁺ ions, this compound transitions from a paramagnetic state to a ferromagnetically ordered state at a very low critical temperature (T_c). This magnetic ordering was first established for Prussian blue in 1968, with a transition temperature of 5.6 K. illinois.edu Below this temperature, the individual magnetic moments of the Fe³⁺ ions align spontaneously in the same direction, leading to a net magnetization in the absence of an external magnetic field.

The low value of T_c is a direct reflection of the weakness of the magnetic exchange, which in turn is due to the large distance and the presence of diamagnetic Fe²⁺ ions between the magnetic Fe³⁺ centers. skbu.ac.inillinois.edu By substituting other paramagnetic metal ions onto the Fe²⁺ sites in related Prussian blue analogues, researchers have been able to create materials with much stronger magnetic couplings and significantly higher ordering temperatures. illinois.edu

| Property | Value |

| Magnetic Ordering Type | Ferromagnetic |

| Critical Temperature (T_c) | 5.6 K |

| Interacting Centers | High-Spin Fe³⁺ |

| Mediating Bridge | -NC-Fe²⁺(LS)-CN- |

| Fe³⁺---Fe³⁺ Separation | ~10.28 Å |

Photomagnetic Effects and Spin Crossover Phenomena

Prussian blue analogues are renowned for exhibiting photomagnetic effects, where light irradiation can induce changes in their magnetic properties. acs.org These effects often stem from a light-induced electron transfer between the metal centers, which alters their oxidation and spin states. researchgate.net For instance, in some cobalt-iron Prussian blue analogues, light can trigger an electron transfer from Fe²⁺ to Co³⁺, creating a metastable Fe³⁺-Co²⁺ state with different magnetic properties. researchgate.netresearchgate.net This process is often reversible by thermal relaxation or irradiation with light of a different wavelength. acs.org

Turnbull S Blue Analogues and Prussian Blue Analogues Pbas

Design Principles for Metal Substitution

The design of Turnbull's Blue and Prussian Blue Analogues (PBAs) through metal substitution is a strategic approach to tailor their physicochemical properties for a wide range of applications. The fundamental principle lies in the versatile open framework of the PBA structure, which allows for the substitution of the nitrogen-coordinated (MN) and carbon-coordinated (MC) transition metal ions with a variety of other metal ions without significant structural distortion. This flexibility enables precise control over the electronic and magnetic characteristics of the material.

The general formula for these compounds is AxMN[MC(CN)6], where 'A' represents an alkali metal ion. The properties of PBAs are substantially influenced by the choice of transition metals for the MN and MC sites. acs.org For instance, in the parent Prussian Blue, both metal centers are iron, with the N-coordinated Fe3+ in a high-spin state and the C-coordinated Fe2+ in a low-spin state. acs.org By substituting one or both of these iron ions with other transition metals such as Manganese (Mn), Cobalt (Co), Copper (Cu), Nickel (Ni), or Ruthenium (Ru), the electronic bandgap, magnetic ordering temperature, and redox potentials can be systematically tuned. acs.org

The selection of the substituting metal ion is guided by several factors:

Desired Electronic Properties: The choice of metal ions and their resulting spin states (high-spin or low-spin) directly impacts the bandgap of the PBA. For example, substituting the high-spin Fe3+ with a low-spin ion can lead to a more delocalized electronic structure and a smaller bandgap. acs.org

Magnetic Behavior: The magnetic properties are dictated by the spin states of the metal ions and the nature of the magnetic exchange coupling between them, which can be ferromagnetic, antiferromagnetic, or ferrimagnetic. The substitution allows for the design of materials with specific magnetic ordering temperatures and behaviors.

Redox Activity: For applications in energy storage, the choice of metal centers determines the redox potentials and the specific capacity of the material. Different metal ions offer different redox windows and stability during electrochemical cycling.

Theoretical methods, such as density functional theory (DFT), are often employed to predict the electronic and magnetic ground states of new PBA compositions, guiding the synthetic efforts towards materials with desired functionalities. acs.org This rational design approach, combining theoretical predictions with experimental synthesis, is crucial for the development of advanced PBA materials.

Synthesis and Characterization of Diverse PBAs (e.g., NiFe-TBA, CuFe-TBA, Mn-substituted, Co-substituted, Ru-substituted)

The synthesis of diverse Prussian Blue Analogues is most commonly achieved through co-precipitation, a straightforward and scalable method involving the reaction of a metal salt with a hexacyanoferrate complex in an aqueous solution. researchgate.net However, to control the morphology, crystallinity, and defect concentration, other methods such as hydrothermal synthesis, microemulsion techniques, and template-assisted methods are also employed. researchgate.netrsc.org

NiFe-TBA (Nickel Hexacyanoferrate):

Synthesis: NiFe-PBAs can be synthesized by a facile one-step hydrothermal reaction or a co-precipitation method. acs.orgacs.org For instance, a hydrothermal method involves reacting potassium ferricyanide (B76249) and urea with a nickel foam substrate at elevated temperatures. acs.org Co-precipitation can be achieved by mixing aqueous solutions of a nickel(II) salt (e.g., nickel chloride) and potassium ferricyanide, often with a chelating agent like trisodium citrate to control precipitation. torvergata.it

Characterization: The resulting NiFe-PBA typically forms a face-centered cubic crystal structure. Characterization techniques include X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to observe the morphology (often nanocubes), and spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy to identify the cyanide stretching vibrations.

CuFe-TBA (Copper Hexacyanoferrate):

Synthesis: Copper hexacyanoferrate is also commonly prepared via co-precipitation by reacting a copper(II) salt solution with a potassium ferricyanide solution. diva-portal.org The synthesis can be performed in a spatially confined environment, such as within the cavity of the protein apoferritin, to produce nanoparticles with controlled size. nih.gov

Characterization: CuFe-PBA forms a cubic crystal structure. Detailed structural characterization often involves a combination of X-ray and neutron powder diffraction, thermogravimetric analysis (TGA) to determine water content, and various spectroscopic techniques to probe the local coordination environment of the metal ions. diva-portal.org

Mn-substituted PBAs:

Synthesis: Manganese-substituted PBAs can be synthesized via aqueous precipitation methods. For example, monoclinic Mn-based PBAs have been prepared by reacting manganese chloride with a hexacyanoferrate source. chinesechemsoc.org Another approach involves a successive ionic layer deposition (SILD) method to grow 2D nanosheets of Mn3[Fe(CN)6]2·nH2O directly on a substrate like nickel foam. nih.gov

Characterization: The crystal structure of Mn-substituted PBAs can vary, with both cubic and monoclinic phases reported. chinesechemsoc.org Characterization involves structural analysis by XRD and morphological investigation by electron microscopy.

Co-substituted PBAs:

Synthesis: Ternary Ni-Co-Fe PBAs can be prepared by a co-precipitation method where solutions of cobalt nitrate and nickel nitrate are added to a solution of potassium ferricyanide. acs.org Template-assisted methods, such as using manganese hexacyanoferrate as a template and then introducing cobalt ions through cation exchange, have also been utilized to create specific morphologies like hollow spheres. rsc.org

Characterization: The composition and morphology of Co-substituted PBAs can be controlled by the synthesis conditions. Characterization techniques are similar to other PBAs, with a focus on determining the elemental composition and distribution within the framework.

Ru-substituted PBAs:

Synthesis: Ruthenium-containing PBAs, such as Fe4[Ru(CN)6]3·18H2O and K1.2Ru3.6[Ru(CN)6]3·16H2O, have been synthesized and characterized. acs.org The synthesis typically involves the reaction of a ruthenium cyanide complex with an appropriate metal salt. For instance, ruthenium-hexacyanoferrate thin films can be prepared by drop evaporation of a solution containing Ru3+ ions and [Fe(CN)6]3-. scielo.br

Characterization: These analogues have been characterized by their electronic spectra, electrical conductivity, and magnetic properties. Unlike the parent Prussian Blue, the reported ruthenium and iron-ruthenium analogues did not show magnetic ordering above 1.8 K. acs.org Dehydrated forms of these materials were found to be microporous. acs.org

Structure-Property Relationships in PBAs

The properties of Prussian Blue Analogues are intrinsically linked to their structural features at both the atomic and nanoscale levels. The ability to systematically modify the composition and structure of PBAs allows for the fine-tuning of their electronic and magnetic behaviors.

The substitution of different transition metal ions at the MN and MC sites in the PBA lattice has a profound effect on the material's electronic and magnetic properties. acs.org The nature of the metal ions determines their spin states (high-spin or low-spin), which in turn influences the magnetic exchange interactions and the electronic band structure. acs.org

The magnetic ordering in PBAs is a result of superexchange interactions between the paramagnetic metal centers mediated by the bridging cyanide ligands. illinois.edu The strength and nature of this interaction (ferromagnetic or antiferromagnetic) depend on the orbital symmetry of the interacting metal ions. researchgate.net For instance, replacing the diamagnetic low-spin FeII in Prussian Blue with a paramagnetic ion can significantly increase the magnetic ordering temperature. illinois.edu

The electronic properties, such as the band gap, are also highly dependent on the constituent metal ions. acs.org The substitution can alter the degree of electronic delocalization within the framework. For example, the all-ruthenium analogue KRu[Ru(CN)6] exhibits a more delocalized electronic structure and a significantly smaller band gap compared to Prussian Blue, due to the low-spin configuration of both ruthenium centers. acs.org

The redox potentials of PBAs, which are crucial for their application in batteries, are also determined by the choice of metal centers. Different metal couples (e.g., Fe3+/Fe2+, Mn3+/Mn2+) have distinct redox potentials, allowing for the design of cathode materials with specific voltage characteristics. nih.gov

Below is a data table summarizing the influence of different metal centers on the properties of PBAs.

| PBA Composition | MN (N-coordinated) | MC (C-coordinated) | Typical Magnetic Behavior | Key Electronic/Electrochemical Feature |

| Prussian Blue | Fe3+ (high-spin) | Fe2+ (low-spin) | Ferromagnetic (Tc ≈ 5.6 K) | Intervalence charge transfer band in the visible region. illinois.edu |

| NiFe-PBA | Ni2+ | Fe3+ | Ferromagnetic | Electrochemically active Fe3+/Fe2+ redox couple. nih.gov |

| CuFe-PBA | Cu2+ | Fe3+ | Ferromagnetic | Redox potential is generally higher than NiFe-PBA. nih.gov |

| MnFe-PBA | Mn2+ | Fe3+ | Ferrimagnetic | Exhibits two active redox couples (Mn3+/Mn2+ and Fe3+/Fe2+), leading to higher capacity. nih.gov |

| CoFe-PBA | Co2+ | Fe3+ | Ferrimagnetic | Can exhibit photomagnetic effects. |

| FeRu-PBA | Fe3+ | Ru2+ | No magnetic ordering > 1.8 K | Increased electronic localization compared to Prussian Blue. acs.org |

| RuRu-PBA | Ru3+ | Ru2+ | No magnetic ordering > 1.8 K | High degree of electronic delocalization and higher electrical conductivity. acs.org |

The presence of vacancies can:

Impact Electrochemical Performance: Vacancies can affect the diffusion of ions within the framework, which is a critical factor for battery applications. While they can sometimes enhance ion mobility, a high concentration of vacancies can lead to structural instability and a decrease in capacity over repeated cycling.

Influence Water Content: A higher number of vacancies is typically associated with an increased water content in the structure. This includes both coordinated water, which is directly bonded to the metal ions at the vacancy sites, and zeolitic water, which resides in the interstitial channels of the framework.

Affect Catalytic Activity: The exposed metal sites at vacancies can act as active centers for catalysis.

Water content plays a multifaceted role:

Structural Stability: Coordinated water molecules can contribute to the stability of the framework.

Ion Transport: Water molecules in the channels can facilitate the diffusion of charge-carrying ions.

Side Reactions: In electrochemical applications, particularly at high voltages, the presence of zeolitic water can lead to undesirable side reactions.

Therefore, controlling the concentration of vacancies and the amount of water during the synthesis of PBAs is crucial for optimizing their performance in various applications.

Advanced Applications in Materials Science and Chemistry

Environmental Remediation Applications

Adsorption and Molecular Sieving Capabilities

Prussian blue analogues (PBAs) exhibit properties akin to zeolites, featuring open-framework structures with well-defined pores that facilitate the adsorption of gases and ions mdpi.comresearchgate.net. These materials possess significant surface areas, with reported values up to 122 m²/g and average pore diameters around 4.2 nm researchgate.net. This porous nature enables them to act as molecular sieves and adsorbents for a range of substances.

PBAs have demonstrated efficacy in capturing various gaseous molecules, including CO₂, SO₂, N₂, NO, and H₂S mdpi.comresearchgate.net. For instance, certain PBAs can adsorb 8–10% of CO₂ at room temperature and 1 bar of pressure, with adsorption capacity increasing at higher pressures mdpi.comresearchgate.net. Beyond gases, PBAs are effective sorbents for a variety of cations, such as radioactive cesium (Cs⁺) and thallium (Tl⁺), as well as alkali metal ions (K⁺, Na⁺, NH₄⁺) and some divalent cations mdpi.com.

Table 1: Adsorption Capabilities of Prussian Blue Analogues

| Adsorbate | Capacity / Conditions | Reference |

| CO₂ | 8–10% by weight at 1 bar, room temperature | mdpi.comresearchgate.net |

| CO₂ | Increased adsorption at higher pressures | mdpi.comresearchgate.net |

| Cesium (Cs⁺) | Excellent sorbent | mdpi.com |

| Thallium (Tl⁺) | Excellent sorbent | mdpi.com |

| K⁺, Na⁺, NH₄⁺ | Adsorbed | mdpi.com |

| SO₂ | ~2.5 mmol/g at ~1 bar equilibrium pressure | researchgate.net |

| H₂S | ~2.7 mmol/g at ~1 bar equilibrium pressure | researchgate.net |

| NO | ~1.2 mmol/g at ~1 bar equilibrium pressure | researchgate.net |

Degradation of Organic Pollutants (e.g., Dyes, PFAS)

Prussian blue and its analogues are recognized for their catalytic properties and are being explored in photocatalysis for applications such as hydrogen evolution, water oxidation, and CO₂ photoreduction rsc.org. While specific studies detailing the degradation of dyes or per- and polyfluoroalkyl substances (PFAS) by Turnbull's blue are not extensively detailed in the provided literature, its inherent catalytic activity suggests potential in pollutant degradation processes rsc.orgresearchgate.net. Research into PBA-derived photocatalysts is an active area, highlighting their promise for environmental remediation rsc.org.

Corrosion Protection Coatings

This compound can form protective films on metal surfaces, contributing to corrosion inhibition. When combined with zinc ions, a formulation containing 100 ppm K₃[Fe(CN)₆] and 50 ppm Zn²⁺ demonstrated a 98% inhibition efficiency for carbon steel in a chloride-containing solution researchgate.net. The protective film was identified as a composite of Prussian blue and Zn(OH)₂ researchgate.net. Furthermore, modifications, such as coating Prussian blue films with polydopamine, are being developed to enhance their anti-corrosive properties by preventing degradation from by-product ions like OH⁻, thereby increasing the lifespan of devices utilizing these films rsc.orgrsc.org.

Table 2: Corrosion Inhibition Efficiency

| Formulation | Environment (Cl⁻) | Inhibition Efficiency | Protective Film Composition | Reference |

| 100 ppm K₃[Fe(CN)₆] + 50 ppm Zn²⁺ | 60 ppm | 98% | Prussian blue, Zn(OH)₂ | researchgate.net |

Studies on Cyanide Waste Remediation

The precipitation of Prussian blue (or this compound) using iron salts is a cost-effective and sustainable method for removing and recovering cyanide from industrial wastewater mdpi.comk-state.eduresearchgate.net. This process is influenced by pH and dissolved oxygen levels, with optimal conditions for PB precipitation typically observed at pH ≤ 7 and an Fe:CN⁻ molar ratio ≤ 1.5 mdpi.com. The complexation of cyanide with iron ions effectively prevents the volatilization of highly toxic hydrogen cyanide (HCN) mdpi.com.

Cyanide removal efficiency is directly related to the Fe:CN⁻ molar ratio, reaching up to 80% at a ratio of 5 for an initial cyanide concentration of 10 mg/L mdpi.com. The precipitation of PB is observed between pH 5–7 mdpi.com. Increasing the initial cyanide concentration generally leads to higher removal rates, with residual concentrations of 8 mg/L achieved from an initial concentration of 10 mg/L at an Fe:CN⁻ ratio of 0.8 mdpi.com. A subsequent polishing step using hydrogen peroxide (H₂O₂) can further reduce residual cyanide levels to meet stringent discharge limits, such as <1 mg CN⁻/L mdpi.com. The formation of Prussian blue significantly reduces the toxicity of free cyanide researchgate.net.

Table 3: Cyanide Removal Efficiency and Residual Concentrations

| Initial CN⁻ (mg/L) | Fe:CN⁻ Molar Ratio | pH | Residual CN⁻ (mg/L) | Removal Efficiency | Notes | Reference |

| 10 | 0.8 | 7 | 8 | ~80% | Blue precipitate observed | mdpi.com |

| 50 | 0.8 | 7 | 7.5 | ~85% | Blue precipitate observed | mdpi.com |

| 100 | 0.8 | 7 | 12 | ~88% | Blue precipitate observed | mdpi.com |

| 10 | 5 | N/A | N/A | 80% | mdpi.com |

Analytical Chemistry Methodologies

The distinct colorimetric properties and chemical reactivity of this compound make it a valuable tool in various analytical chemistry techniques, particularly for the detection and quantification of iron and cyanide.

Colorimetric and Spectrophotometric Detection Methods

This compound, formed by the reaction of ferrous iron (Fe²⁺) with potassium ferricyanide (B76249), produces a bright blue pigment used historically and currently for detecting ferrous iron in biological tissues utah.eduacs.org. Variations like the "perfusion Turnbull method" involve in vivo perfusion techniques for enhanced visualization acs.orgnih.gov.

Spectrophotometric methods leverage the intense blue color of this compound and Prussian blue. For instance, trace amounts of free cyanide can be determined by converting it to hydrocyanic acid, which then reacts with lithium picrate (B76445) to form a colored product measured at 500 nm, with detection limits as low as 2.5 µg of cyanide per 100 mg of Prussian blue psu.edursc.org. The Prussian blue reaction itself, forming a blue precipitate from Fe³⁺ and ferrocyanide, can be adapted for quantitative iron analysis, showing good correlation with atomic spectroscopy methods (e.g., R² = 0.988) nih.gov. In a novel immunoassay, the enzyme-regulated generation of this compound serves as a chromogenic agent for detecting Ochratoxin A (OTA), with a detection range of 0.01–10 ng/mL rsc.org.

Table 4: Colorimetric and Spectrophotometric Detection Applications

| Analyte | Method Principle | Detection Limit / Range | Notes | Reference |

| Ferrous Iron (Fe²⁺) | Reaction with potassium ferricyanide to form this compound (bright blue pigment) | Qualitative | Used in tissue staining; can be enhanced with DAB intensification. | utah.eduacs.org |

| Iron (Fe³⁺) | Reaction with potassium ferrocyanide to form Prussian blue (intense blue color) | R² = 0.988 (vs AAS) | Adapted for quantitative analysis in plant tissues; good correlation with atomic absorption spectroscopy. | nih.gov |

| Cyanide (CN⁻) | Hydrolysis to HCN, reaction with lithium picrate, spectrophotometric measurement at 500 nm. | 2.5 µg / 100 mg PB | Detects free cyanide in Prussian blue; method is accurate and reproducible. | psu.edursc.org |

| Ochratoxin A (OTA) | Enzyme-regulated generation of this compound as a chromogenic agent in a competitive immunoassay. | 0.01–10 ng/mL | Utilizes glucose oxidase to control H₂O₂ production, which modulates this compound formation. | rsc.org |

Quantitative Trace Metal Imaging Techniques

This compound staining is a well-established histochemical technique for the visualization and imaging of iron in biological samples, including liver tissue acs.orgnih.govresearchgate.netresearchgate.netrsc.org. Techniques such as Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) can be coupled with this compound staining to provide quantitative trace metal analysis with high spatial resolution, mapping the distribution of elements within tissues researchgate.netresearchgate.net.

More advanced methods, like Prussian blue nanofilm-sensitized plasmonic electrochemical microscopy (PEM), are emerging for spatially resolved detection of specific molecules, such as hydrogen peroxide (H₂O₂), at the micrometer scale nanoscientific.org. Elemental mapping via SEM-EDS confirms the composition of these nanofilms, identifying elements like carbon, iron, and nitrogen nanoscientific.org. These imaging techniques offer complementary insights into the distribution and concentration of metals and other analytes within complex biological and material systems.

Compound Names Table:

this compound

Prussian blue

Potassium ferricyanide

Ferrous iron

Potassium ferrocyanide

Hydrogen cyanide

Lithium picrate

Ochratoxin A (OTA)

Hydrogen peroxide (H₂O₂)

Polydopamine

Zinc ions (Zn²⁺)

Methylene blue (MB)

Q & A

Q. What is the fundamental chemical reaction for synthesizing Turnbull’s blue, and how does it differ from Prussian blue?

Turnbull’s blue is synthesized by reacting Fe²⁺ ions with potassium ferricyanide (K₃[Fe(CN)₆]), forming Fe₃[Fe(CN)₆]₂ as a dark blue precipitate. The reaction is: While Prussian blue uses Fe³⁺ and ferrocyanide (K₄[Fe(CN)₆]), the two compounds are structurally identical (face-centered cubic lattice with Fe²⁺ and Fe³⁺ in octahedral sites) . The perceived color difference historically stemmed from impurities or synthesis conditions, not intrinsic chemical distinctions .

Q. How can researchers verify the purity of Turnbull’s blue in synthetic protocols?

- Methodology : Use X-ray diffraction (XRD) to confirm the face-centered cubic structure .

- Spectroscopic Analysis : UV-Vis spectroscopy can identify the absorption peak near 680 nm, characteristic of intervalence electron transfer (Fe²⁺ → Fe³⁺) .

- Elemental Analysis : Quantify Fe²⁺/Fe³⁺ ratios via Mössbauer spectroscopy or redox titrations .

Advanced Research Questions

Q. What experimental design considerations are critical for studying Turnbull’s blue’s electron-transfer properties?

- Control Variables :

- Advanced Techniques :

Q. How can researchers resolve contradictions in historical data about Turnbull’s blue and Prussian blue?

- Data Triangulation : Cross-reference XRD, spectroscopic, and elemental data to confirm structural identity .

- Historical Context : Early studies misattributed color variations to chemical differences rather than synthesis artifacts (e.g., impurities, crystallite size) .

- Replication : Reproduce 1969 experiments proving structural equivalence using modern analytical tools .

Q. What are the challenges in quantifying Fe²⁺/Fe³⁺ ratios in Turnbull’s blue, and how can they be addressed?

- Challenges :

- Solutions :

Methodological Guidelines

Q. Table 1: Comparative Synthesis Protocols for Turnbull’s Blue

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.